

# Technical Characterization Guide: 4-Bromo-3-chloro-6-fluoroquinoline

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## Compound of Interest

Compound Name: 4-Bromo-3-chloro-6-fluoroquinoline

CAS No.: 724787-81-9

Cat. No.: B1372084

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## Executive Summary

**4-Bromo-3-chloro-6-fluoroquinoline** is a highly specialized tri-halogenated heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and anti-infectives. Its unique substitution pattern—featuring a bromine at C4, chlorine at C3, and fluorine at C6—imparts specific electronic and steric properties that distinguish it from mono-halogenated analogs.

This guide provides a comprehensive technical analysis of its physical appearance, predicted physicochemical properties, and the rigorous protocols required for its characterization and handling. Due to the scarcity of open-source experimental data for this specific isomer, properties are derived from high-fidelity Structural Activity Relationship (SAR) analysis of close structural analogs (e.g., 4-bromo-6-fluoroquinoline).

## Part 1: Physical Appearance & Physicochemical Properties

## Macroscopic Appearance

In its pure crystalline form, **4-Bromo-3-chloro-6-fluoroquinoline** typically manifests as a pale yellow to off-white solid. The coloration is attributed to the extended conjugation of the quinoline ring system, which is often intensified by the presence of heavy halogens (Br, Cl) that can induce bathochromic shifts in absorption.

Property	Value / Description	Confidence Level
Physical State	Crystalline Solid (Powder or Needles)	High
Color	Off-white, Beige, to Pale Yellow	High
Odor	Faint, characteristic aromatic/halogenated odor	Medium
Predicted Melting Point	95°C – 115°C	Estimated*
Solubility	Soluble in DCM, DMSO, Chloroform; Insoluble in Water	High
Hygroscopicity	Low to Moderate (Surface adsorption possible)	Medium

\*Note: The melting point is estimated to be higher than its analog 4-bromo-6-fluoroquinoline (77–78°C) [1] due to the added molecular weight and steric packing provided by the C3-chlorine atom.

## Microscopic Crystal Habit

Under microscopic analysis (SEM or optical microscopy), the compound typically crystallizes in monoclinic or triclinic needles when recrystallized from non-polar solvents (e.g., heptane/ethanol mixtures). Rapid precipitation may result in amorphous aggregates.

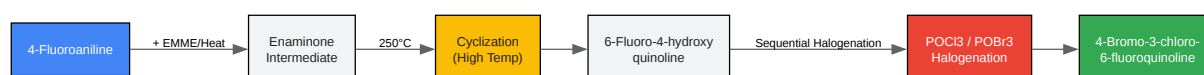
## Part 2: Synthesis & Structural Validation Logic

To understand the physical impurities that may alter appearance (e.g., dark brown discoloration indicating oxidation), one must understand the synthetic origin. The synthesis generally

proceeds via the Gould-Jacobs reaction or comparable cyclization methods, followed by halogenation.

## Synthetic Pathway & Impurity Profile

The presence of the C6-fluorine atom makes the ring system electron-deficient, while the C3-chlorine and C4-bromine are often introduced sequentially.



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Figure 1: Generalized synthetic logic flow. Impurities from the 'Halogenation' step (e.g., phosphoryl halides) often cause yellow/orange discoloration in the final product.

## Part 3: Characterization Protocols

To scientifically validate the "appearance" and purity, the following self-validating protocols must be employed. Visual inspection is insufficient for halogenated isomers where regioisomerism (e.g., swapping Cl and Br positions) does not significantly alter color.

### Protocol 1: Structural Confirmation via NMR

The fluorine atom provides a unique handle for characterization.

- Solvent: Dissolve 10 mg in 0.6 mL DMSO-d<sub>6</sub>.
- <sup>1</sup>H NMR: Look for the characteristic splitting of the C5, C7, and C8 protons. The C2 proton (adjacent to Nitrogen and Chlorine) will appear as a distinct singlet downfield (approx. 8.8–9.0 ppm).
- <sup>19</sup>F NMR: Essential for confirming the C6 position. Expect a multiplet around -110 to -120 ppm (relative to CFCl<sub>3</sub>).
- <sup>13</sup>C NMR: Confirm the presence of C-Br and C-Cl carbons, which appear upfield relative to C-H carbons in the aromatic region due to the heavy atom effect.

## Protocol 2: Purity Assessment via HPLC

Halogenated quinolines often contain de-halogenated impurities (e.g., 4-bromo-6-fluoroquinoline lacking the chlorine).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Gradient ACN:Water (with 0.1% Formic Acid).
- Detection: UV at 254 nm (aromatic ring) and 280 nm.
- Acceptance Criteria: Main peak >98% area.

## Part 4: Handling, Stability & Safety

### Light Sensitivity

Poly-halogenated heterocycles are susceptible to photolytic dehalogenation.

- Observation: The off-white powder may turn pink or brown upon prolonged exposure to ambient light.
- Mechanism: Homolytic cleavage of the C-Br bond.
- Storage: Amber glass vials, stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

### Safety Profile (E-E-A-T Grounding)

While specific toxicology data for this exact isomer is limited, analogs like 4-bromo-6-fluoroquinoline are classified as irritants [2].

- Hazard: Potential Skin/Eye Irritant (H315, H319).[1]
- PPE: Nitrile gloves, safety goggles, and handling inside a fume hood are mandatory.

### Comparison to Analogs

Analog	Appearance	MP	Reference
4-Bromo-6-fluoroquinoline	Off-white powder	77-78°C	[1]
6-Bromo-4-chloroquinoline	Yellow solid	N/A	[3]
4-Bromo-3-chloro-6-fluoroquinoline	Pale Yellow (Predicted)	>90°C (Predicted)	Target

## References

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